molecular formula C9H14N2O2S B8338213 tert-butyl (4-aminothiophen-3-yl)carbamate

tert-butyl (4-aminothiophen-3-yl)carbamate

Cat. No.: B8338213
M. Wt: 214.29 g/mol
InChI Key: JIAMDKAPNVGERK-UHFFFAOYSA-N
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Description

tert-butyl (4-aminothiophen-3-yl)carbamate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. This compound is of particular interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and t-butoxycarbonyl groups in the molecule provides unique chemical properties that can be exploited in different synthetic and application contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-aminothiophen-3-yl)carbamate typically involves the introduction of the amino and t-butoxycarbonyl groups onto a thiophene ring. One common method involves the reaction of a thiophene derivative with an appropriate amine and a t-butoxycarbonylating agent under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptation of laboratory synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4-aminothiophen-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

tert-butyl (4-aminothiophen-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-aminothiophen-3-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and t-butoxycarbonyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (4-aminothiophen-3-yl)carbamate is unique due to the combination of the amino and t-butoxycarbonyl groups on the thiophene ring. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl N-(4-aminothiophen-3-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,10H2,1-3H3,(H,11,12)

InChI Key

JIAMDKAPNVGERK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1N

Origin of Product

United States

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